molecular formula C11H15N3O2 B5117650 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)amino]ethanol

2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)amino]ethanol

Cat. No. B5117650
M. Wt: 221.26 g/mol
InChI Key: PGHOHMFYKWEDAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)amino]ethanol is a chemical compound that has gained significant attention in scientific research. It is a benzimidazole derivative that has been studied for its potential applications in various fields, including medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)amino]ethanol is not fully understood. However, it is believed to bind with metal ions through coordination bonds. The benzimidazole ring acts as a chelating agent, while the hydroxyl group on the ethylene chain provides a binding site for the metal ion.
Biochemical and Physiological Effects:
2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)amino]ethanol has been shown to have low toxicity and minimal side effects. It does not appear to have any significant biochemical or physiological effects on living organisms.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)amino]ethanol in lab experiments is its high selectivity for certain metal ions. This allows for precise detection and quantification of metal ions in complex samples. However, its use is limited to samples that contain the specific metal ions that it can bind with.

Future Directions

There are several potential future directions for research on 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)amino]ethanol. One area of interest is its use as a biosensor for detecting metal ions in living organisms. Another potential application is its use in material science, such as in the development of fluorescent materials for use in displays or sensors. Further research is needed to fully understand the mechanism of action and potential applications of this compound.

Synthesis Methods

The synthesis of 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)amino]ethanol can be achieved through a multistep process. The first step involves the reaction of o-phenylenediamine with methanol to form 5-methoxy-2-aminobenzimidazole. This intermediate is then reacted with methyl iodide to form 5-methoxy-1-methyl-2-aminobenzimidazole. The final step involves the reaction of this intermediate with ethylene oxide to produce 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)amino]ethanol.

Scientific Research Applications

2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)amino]ethanol has been studied for its potential applications in various scientific research fields. One of the most promising areas of research is its use as a fluorescent probe for detecting metal ions. It has been shown to selectively bind with certain metal ions, such as copper and zinc, and emit strong fluorescence signals. This makes it a useful tool for detecting metal ions in biological and environmental samples.

properties

IUPAC Name

2-[(5-methoxy-1-methylbenzimidazol-2-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-14-10-4-3-8(16-2)7-9(10)13-11(14)12-5-6-15/h3-4,7,15H,5-6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHOHMFYKWEDAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)N=C1NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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